molecular formula C10H12O3S B12083311 5-(Ethylthio)-o-anisic acid CAS No. 4816-23-3

5-(Ethylthio)-o-anisic acid

Cat. No.: B12083311
CAS No.: 4816-23-3
M. Wt: 212.27 g/mol
InChI Key: ICHLZNKXBSZZON-UHFFFAOYSA-N
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Description

5-(Ethylthio)-o-anisic acid is an organic compound with the molecular formula C10H12O3S It is a derivative of anisic acid, where the methoxy group is substituted with an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-o-anisic acid typically involves the introduction of an ethylthio group to the anisic acid framework. One common method is the reaction of anisic acid with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-o-anisic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anisic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethylthio)-o-anisic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-o-anisic acid involves its interaction with various molecular targets. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Anisic Acid: The parent compound with a methoxy group instead of an ethylthio group.

    Thioanisic Acid: Similar structure but with a thiol group instead of an ethylthio group.

    Ethylthio Benzoic Acid: Similar structure but with the ethylthio group attached to a benzoic acid framework.

Uniqueness

5-(Ethylthio)-o-anisic acid is unique due to the presence of both an ethylthio group and a carboxylic acid group on the anisic acid framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

4816-23-3

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

5-ethylsulfanyl-2-methoxybenzoic acid

InChI

InChI=1S/C10H12O3S/c1-3-14-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

ICHLZNKXBSZZON-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)OC)C(=O)O

Origin of Product

United States

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